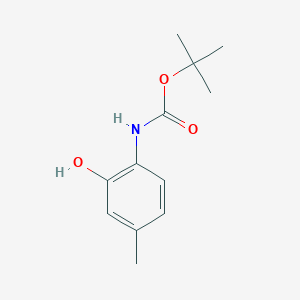

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate

Übersicht

Beschreibung

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate: is an organic compound with the molecular formula C12H17NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom and a 2-hydroxy-4-methylphenyl group attached to the carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-hydroxy-4-methylphenol and tert-butyl isocyanate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A solvent like dichloromethane or tetrahydrofuran is often used.

Procedure: The 2-hydroxy-4-methylphenol is reacted with tert-butyl isocyanate in the presence of a base, such as triethylamine, to form tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar starting materials and reaction conditions, but with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions, potentially affecting the carbamate group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Reduced carbamate or aromatic ring derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

Wissenschaftliche Forschungsanwendungen

Biological Research

Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate has been extensively studied for its biological effects, particularly in relation to neurodegenerative diseases like Alzheimer’s disease. It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the amyloidogenic pathway that leads to amyloid beta peptide aggregation.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that the compound can enhance cholinergic transmission and reduce amyloid beta peptide aggregation, suggesting potential neuroprotective effects. Additionally, it has been shown to increase tumor necrosis factor-alpha (TNF-α) levels in cells treated with amyloid beta peptides, indicating its role in modulating inflammatory responses.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its enzyme inhibition properties. Research indicates that it could serve as a model compound for developing new enzyme inhibitors aimed at treating Alzheimer’s disease.

Clinical Trials and Efficacy

Studies have shown that while this compound exhibits moderate protective activity against amyloid beta-induced toxicity in astrocytes, its efficacy in vivo remains to be fully established compared to established treatments like galantamine .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of various fine chemicals and pharmaceuticals. It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Table: Industrial Applications

| Application Area | Description |

|---|---|

| Fine Chemicals | Used as a protecting group for amines in organic synthesis |

| Pharmaceuticals | Intermediate for drug development and synthesis |

| Agrochemicals | Utilized in the production of agricultural chemicals |

Wirkmechanismus

The mechanism by which tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group can form hydrogen bonds, while the carbamate moiety can participate in various interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

- tert-butyl N-(2-hydroxyphenyl)carbamate

- tert-butyl N-(4-hydroxyphenyl)carbamate

- tert-butyl N-(2-methylphenyl)carbamate

Comparison:

- Structural Differences: The position and presence of hydroxyl and methyl groups on the aromatic ring differentiate these compounds.

- Reactivity: The presence of different substituents affects the reactivity and the types of reactions the compounds can undergo.

- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.

Conclusion

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.

Biologische Aktivität

Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Overview of Biological Activity

This compound exhibits significant antiviral properties and potential applications in anti-inflammatory therapies. Its mechanism involves interactions with specific enzymes and receptors, which may lead to reduced viral replication and modulation of inflammatory pathways.

The compound's biological activity is primarily attributed to its ability to bind with enzymes involved in viral replication. Studies employing techniques like surface plasmon resonance and isothermal titration calorimetry have quantified these binding affinities, elucidating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | Structure | Different hydroxyl positioning may alter biological activity. |

| Tert-butyl N-(2-hydroxyphenyl)carbamate | Structure | Lacks methyl group, potentially affecting solubility. |

| Tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | Structure | Variations may influence pharmacokinetics and efficacy. |

This compound stands out due to its specific hydroxyl positioning and methyl substitution, which may enhance its biological activity compared to similar compounds.

Antiviral Activity

Research indicates that this compound has shown promise as an antiviral agent . It has been studied for its efficacy against various viral infections, demonstrating notable effects in reducing viral load in vitro.

Anti-inflammatory Effects

In vivo studies have demonstrated the compound's anti-inflammatory properties. For instance, compounds derived from similar structures have been tested for their ability to inhibit carrageenan-induced paw edema in rats, showing significant anti-inflammatory effects within 9 to 12 hours post-administration . The percentage of inhibition ranged from 39% to 54%, indicating a robust anti-inflammatory potential.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-5-6-9(10(14)7-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIREUWUDYUECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.